
(R)-1-((Difluoromethyl)thio)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((Difluoromethyl)thio)propan-2-amine is a chiral amine compound characterized by the presence of a difluoromethylthio group attached to a propan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Difluoromethyl)thio)propan-2-amine typically involves the introduction of the difluoromethylthio group to a suitable precursor. One common method is the nucleophilic substitution reaction where a difluoromethylthio reagent reacts with a chiral amine precursor under controlled conditions. The reaction may require specific catalysts or solvents to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of ®-1-((Difluoromethyl)thio)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((Difluoromethyl)thio)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the difluoromethylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-((Difluoromethyl)thio)propan-2-amine involves its interaction with specific molecular targets. The difluoromethylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-((Trifluoromethyl)thio)propan-2-amine: Similar structure with a trifluoromethylthio group.
®-1-((Methylthio)propan-2-amine: Contains a methylthio group instead of difluoromethylthio.
Uniqueness
®-1-((Difluoromethyl)thio)propan-2-amine is unique due to the presence of the difluoromethylthio group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C4H9F2NS |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
(2R)-1-(difluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C4H9F2NS/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1 |
InChI-Schlüssel |
VWVZSGWNKVDIOU-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](CSC(F)F)N |
Kanonische SMILES |
CC(CSC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


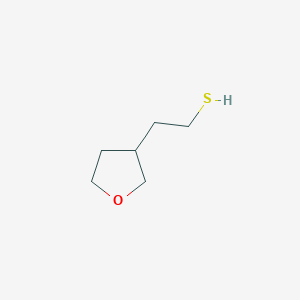
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
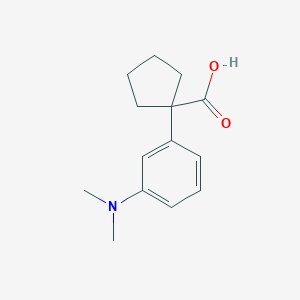
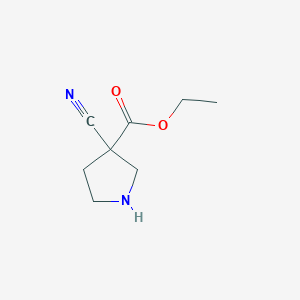
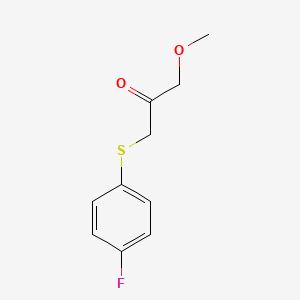
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
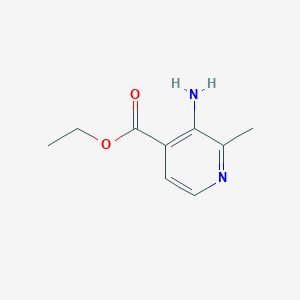
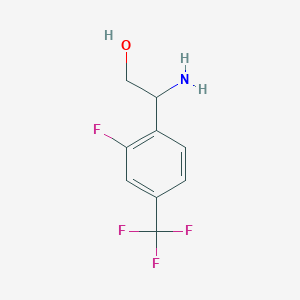
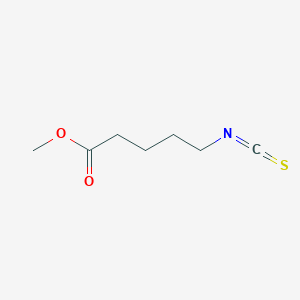
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)

